molecular formula C27H44N4O2 B107667 Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- CAS No. 16224-36-5

Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-

Cat. No. B107667
CAS RN: 16224-36-5
M. Wt: 456.7 g/mol
InChI Key: LLIYAFSMVQLZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]- is a chemical compound that has gained significant attention in scientific research over the years. It is commonly known as 'BisDMAMA' and is widely used in the field of biochemistry and molecular biology.

Mechanism Of Action

BisDMAMA functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action involves the transfer of energy from the excited state of the dye to a nearby molecule, resulting in fluorescence. BisDMAMA is also pH-sensitive, and its fluorescence intensity changes with changes in pH.

Biochemical And Physiological Effects

BisDMAMA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is widely used in biological research without any adverse effects.

Advantages And Limitations For Lab Experiments

BisDMAMA has several advantages as a fluorescent dye, including its high quantum yield, pH-sensitivity, and low toxicity. It is also relatively easy to use and can be incorporated into various biomolecules. However, it has some limitations, including its sensitivity to environmental factors such as temperature and solvent polarity. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of BisDMAMA in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another direction is the exploration of its potential as a therapeutic agent for the treatment of diseases such as cancer. BisDMAMA may also be used in the development of new imaging techniques for the visualization of biological structures and processes.
Conclusion:
In conclusion, BisDMAMA is a versatile fluorescent dye that has gained significant attention in scientific research. Its synthesis method is relatively simple, and it has several advantages as a fluorescent dye. BisDMAMA has been used in various scientific research applications, including the labeling of biomolecules and the development of biosensors. Its future directions include the development of new biosensors, exploration of its potential as a therapeutic agent, and the development of new imaging techniques.

Synthesis Methods

BisDMAMA can be synthesized using a simple two-step process. The first step involves the reaction of 4-chloro-2,6-bis[(dimethylamino)methyl]phenol with isobutyraldehyde to form 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]phenol]. The second step involves the oxidation of the intermediate product with manganese dioxide to yield BisDMAMA.

Scientific Research Applications

BisDMAMA is widely used as a fluorescent dye for the labeling of biomolecules such as proteins, DNA, and RNA. It is also used as a pH-sensitive probe for the detection of acidic environments in cells. BisDMAMA has been used in several studies to investigate the structure and function of proteins and enzymes. It has also been used in the development of biosensors for the detection of various analytes.

properties

CAS RN

16224-36-5

Product Name

Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-

Molecular Formula

C27H44N4O2

Molecular Weight

456.7 g/mol

IUPAC Name

4-[2-[3,5-bis[(dimethylamino)methyl]-4-hydroxyphenyl]propan-2-yl]-2,6-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C27H44N4O2/c1-27(2,23-11-19(15-28(3)4)25(32)20(12-23)16-29(5)6)24-13-21(17-30(7)8)26(33)22(14-24)18-31(9)10/h11-14,32-33H,15-18H2,1-10H3

InChI Key

LLIYAFSMVQLZQF-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C)C2=CC(=C(C(=C2)CN(C)C)O)CN(C)C

Other CAS RN

16224-36-5

Pictograms

Irritant

Origin of Product

United States

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